

L-Alanine 4-Nitroanilide: A Comprehensive Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Alanine 4-nitroanilide*

Cat. No.: *B555782*

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Introduction

L-Alanine 4-nitroanilide (Ala-pNA) is a chromogenic substrate widely utilized in biochemical assays to measure the activity of various proteases and aminopeptidases. Its stability is a critical parameter for the reliability and accuracy of these assays, as well as for its potential applications in pharmaceutical development. This technical guide provides an in-depth overview of the stability of **L-Alanine 4-nitroanilide** and its degradation pathways under various conditions, including enzymatic, chemical, thermal, and photolytic stress.

The primary degradation pathway for **L-Alanine 4-nitroanilide**, particularly in biological systems, is the enzymatic hydrolysis of the amide bond. This reaction is catalyzed by aminopeptidases, leading to the formation of L-alanine and 4-nitroaniline. The release of the yellow-colored 4-nitroaniline allows for convenient spectrophotometric monitoring of enzyme activity.

Beyond its enzymatic lability, the inherent chemical stability of **L-Alanine 4-nitroanilide** is a key consideration. Forced degradation studies, which subject the compound to harsh conditions such as acidic, basic, oxidative, thermal, and photolytic stress, are essential for identifying potential degradation products and developing stability-indicating analytical methods. Understanding these degradation pathways is crucial for ensuring the quality,

reliability, and proper storage of **L-Alanine 4-nitroanilide** and for interpreting data from its use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **L-Alanine 4-nitroanilide** hydrochloride is presented in Table 1.

Property	Value	Reference
Chemical Name	(2S)-2-amino-N-(4-nitrophenyl)propanamide hydrochloride	[1]
Synonyms	L-Ala-pNA·HCl, H-Ala-pNA·HCl	[2][3]
CAS Number	31796-55-1	[1]
Molecular Formula	C ₉ H ₁₁ N ₃ O ₃ ·HCl	[1]
Molecular Weight	245.66 g/mol	[1]
Appearance	Light yellowish powder	[4]
Melting Point	181 - 186 °C	[4]
Solubility	Water: 50 mg/mL	[5]
Storage Conditions	Store at -15 to -20 °C, protect from light	[3][5]

Degradation Pathways

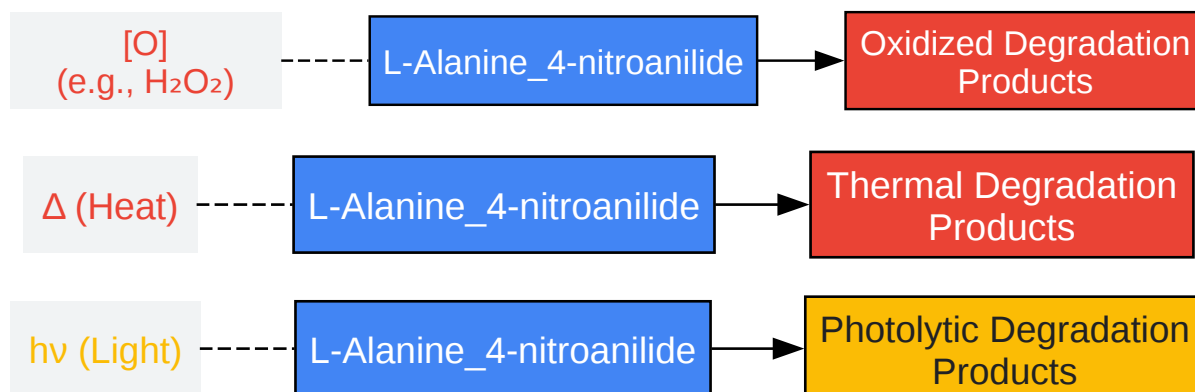
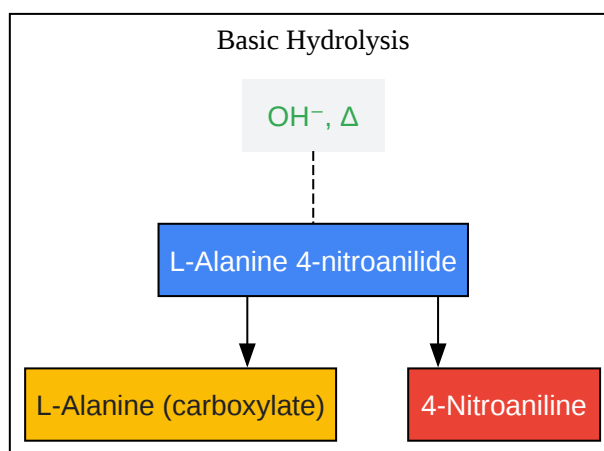
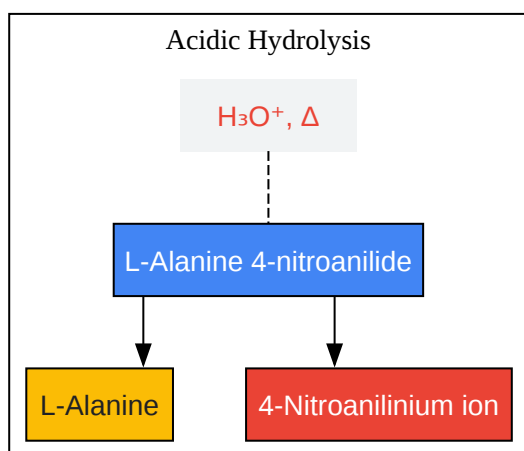
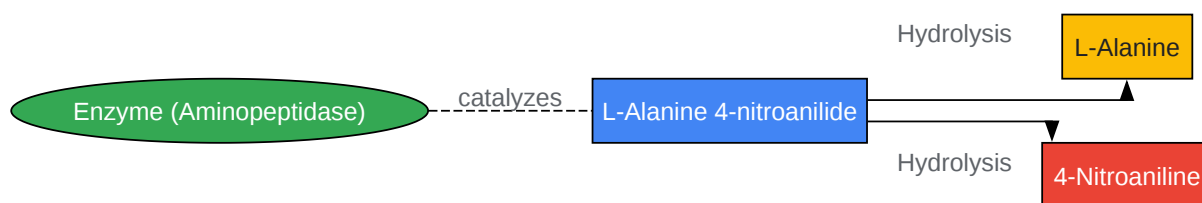
The degradation of **L-Alanine 4-nitroanilide** can be broadly categorized into enzymatic and non-enzymatic pathways. The latter can be further subdivided into hydrolysis (acidic and basic), oxidation, thermal, and photolytic degradation.

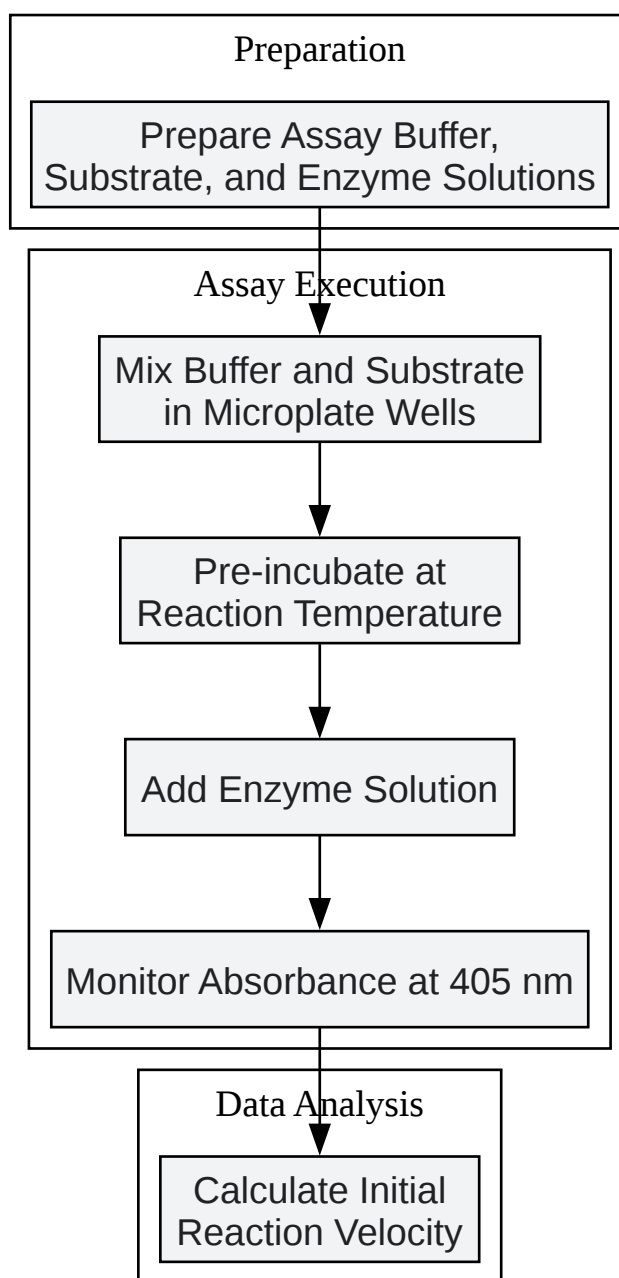
Enzymatic Degradation

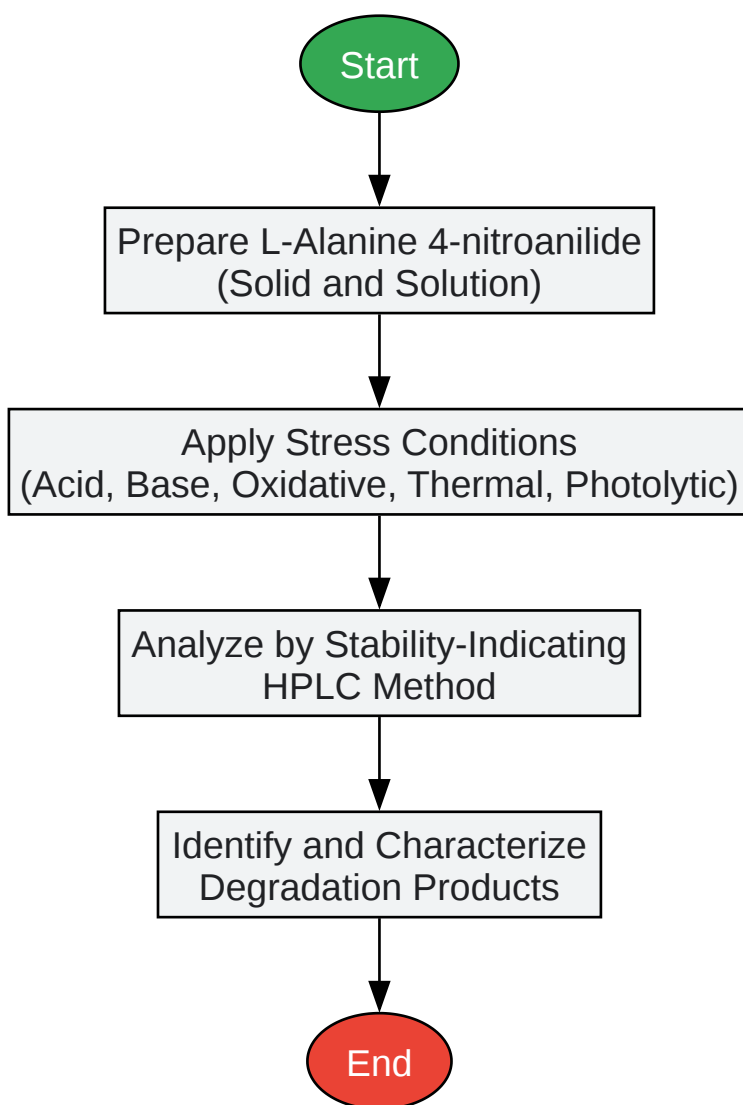
The most well-characterized degradation pathway for **L-Alanine 4-nitroanilide** is the enzymatic hydrolysis of the amide bond. This reaction is catalyzed by a variety of

aminopeptidases, which cleave the N-terminal amino acid from a peptide or, in this case, from the 4-nitroanilide moiety.

The enzymatic hydrolysis of **L-Alanine 4-nitroanilide** yields L-alanine and 4-nitroaniline. The production of 4-nitroaniline, which has a distinct yellow color, can be monitored spectrophotometrically, typically at a wavelength of 405 nm, to determine the rate of the enzymatic reaction.[6]







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- To cite this document: BenchChem. [L-Alanine 4-Nitroanilide: A Comprehensive Technical Guide to Stability and Degradation Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555782#l-alanine-4-nitroanilide-stability-and-degradation-pathways]

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